molecular formula C14H15NO B12745388 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile CAS No. 88737-61-5

3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile

Cat. No.: B12745388
CAS No.: 88737-61-5
M. Wt: 213.27 g/mol
InChI Key: KHZZVOAPJOYGPZ-UHFFFAOYSA-N
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Description

3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile is an organic compound with the molecular formula C14H15NO It is characterized by a phenoxy group attached to a propanenitrile moiety, with a cyclopentenyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile typically involves the reaction of 4-(2-cyclopenten-1-yl)phenol with 3-bromopropanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in 3-bromopropanenitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanoic acid or 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol.

    Reduction: The major product would be 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamine.

    Substitution: Products depend on the substituent introduced, such as 3-(4-(2-Cyclopenten-1-yl)-2-bromophenoxy)propanenitrile.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanoic acid
  • 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol
  • 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamine

Uniqueness

3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The cyclopentenyl substituent also contributes to its unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88737-61-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(4-cyclopent-2-en-1-ylphenoxy)propanenitrile

InChI

InChI=1S/C14H15NO/c15-10-3-11-16-14-8-6-13(7-9-14)12-4-1-2-5-12/h1,4,6-9,12H,2-3,5,11H2

InChI Key

KHZZVOAPJOYGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C2=CC=C(C=C2)OCCC#N

Origin of Product

United States

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